molecular formula C13H12FN3O4 B11497153 3-fluorobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate

3-fluorobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate

Cat. No.: B11497153
M. Wt: 293.25 g/mol
InChI Key: DTWJARDMBHEKEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-FLUOROPHENYL)METHYL 1,2-DIMETHYL-4-NITRO-1H-IMIDAZOLE-5-CARBOXYLATE is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a fluorophenyl group, a nitro group, and a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-FLUOROPHENYL)METHYL 1,2-DIMETHYL-4-NITRO-1H-IMIDAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Nitro Group: Nitration of the imidazole ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Esterification: The carboxylate ester group is typically introduced through an esterification reaction involving the corresponding carboxylic acid and an alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-FLUOROPHENYL)METHYL 1,2-DIMETHYL-4-NITRO-1H-IMIDAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.

    Reduction: The compound can be oxidized to form different oxidation states of the imidazole ring.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Halogenating agents, Lewis acids.

Major Products

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of imidazole N-oxides.

    Substitution: Formation of halogenated imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-FLUOROPHENYL)METHYL 1,2-DIMETHYL-4-NITRO-1H-IMIDAZOLE-5-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to naturally occurring imidazole derivatives makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of (3-FLUOROPHENYL)METHYL 1,2-DIMETHYL-4-NITRO-1H-IMIDAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorophenyl group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (3-CHLOROPHENYL)METHYL 1,2-DIMETHYL-4-NITRO-1H-IMIDAZOLE-5-CARBOXYLATE
  • (3-BROMOPHENYL)METHYL 1,2-DIMETHYL-4-NITRO-1H-IMIDAZOLE-5-CARBOXYLATE
  • (3-IODOPHENYL)METHYL 1,2-DIMETHYL-4-NITRO-1H-IMIDAZOLE-5-CARBOXYLATE

Uniqueness

The presence of the fluorophenyl group in (3-FLUOROPHENYL)METHYL 1,2-DIMETHYL-4-NITRO-1H-IMIDAZOLE-5-CARBOXYLATE imparts unique electronic properties that can influence its reactivity and interaction with biological targets. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making this compound particularly interesting for pharmaceutical research.

Properties

Molecular Formula

C13H12FN3O4

Molecular Weight

293.25 g/mol

IUPAC Name

(3-fluorophenyl)methyl 2,3-dimethyl-5-nitroimidazole-4-carboxylate

InChI

InChI=1S/C13H12FN3O4/c1-8-15-12(17(19)20)11(16(8)2)13(18)21-7-9-4-3-5-10(14)6-9/h3-6H,7H2,1-2H3

InChI Key

DTWJARDMBHEKEO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1C)C(=O)OCC2=CC(=CC=C2)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.